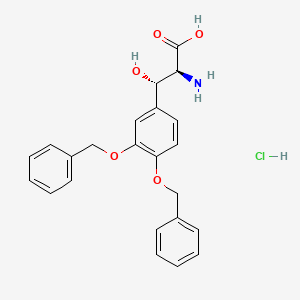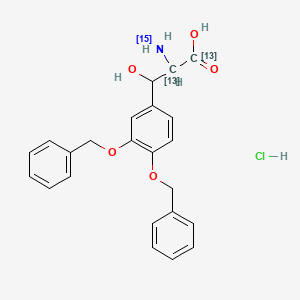
Pyrazinecarboxylic Acid-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazinecarboxylic Acid-d3 is a stable isotope labelled compound . It is categorized under enzyme activators and other antimycobacterials . It is used in infectious disease research and as a certified reference material for highly accurate and reliable data analysis .
Synthesis Analysis
The salts of 2-pyrazinecarboxylic and 2,3-pyrazinedicarboxylic acids with alkali metal cations were synthesized . The spectroscopic (IR, Raman, NMR), theoretical [density functional theory (DFT)], and thermogravimetric studies of the obtained compounds were performed .Molecular Structure Analysis
The molecular formula of Pyrazinecarboxylic Acid-d3 is C5HD3N2O2 . The optimized geometrical structures of 2-pyrazinecarboxylic and 2,3-pyrazinecarboxylic acid and their salts with lithium, sodium, and potassium were calculated using the density functional (DFT) hybrid method B3LYP with non-local correlation provided by Lee–Young–Parr expression .Chemical Reactions Analysis
The effect of alkali metal cations on the electronic structure of derivatives of pyrazine was studied . The salts of pyrazine 2-carboxylic acid (2PCA) and pyrazine 2,3-dicarboxylic acid (2,3PDCA) alkali metal salts were studied . A range of complementary methods were used to determine the effect of alkali metals on the changes in the distribution of electronic charge in the pyrazine ring of the analyzed acids .科学的研究の応用
Thermal and Spectroscopic Studies
Pyrazinecarboxylic acid and its derivatives have been used in thermal, spectroscopic (IR, Raman, NMR), and theoretical (DFT) studies of alkali metal complexes with pyrazinecarboxylate and 2,3-pyrazinedicarboxylate ligands . These studies have helped in understanding the properties of these compounds and their interactions with alkali metals .
Biological Properties
Pyrazinecarboxylic acid and its derivatives show biological properties, including antimicrobial and antifungal activities . This makes them useful in the development of new drugs and treatments for various infections .
Quantum-Mechanical Studies
Quantum-mechanical methods, such as the density functional (DFT) hybrid method B3LYP with non-local correlation provided by Lee–Young–Parr expression, have been used to calculate optimized geometrical structures of 2-pyrazinecarboxylic and 2,3-pyrazinecarboxylic acid and their salts with lithium, sodium, and potassium . This helps in understanding the structure and properties of these compounds at a molecular level .
Antimycobacterial Activity
Pyrazinecarboxylic Acid Derivatives have shown antimycobacterial activity . This makes them potential candidates for the development of new drugs for the treatment of tuberculosis .
Detection of Pyrazinamide Resistance
Pyrazine-2-carboxylic acid, a derivative of Pyrazinecarboxylic Acid, has been used in the detection of Pyrazinamide resistance in Mycobacterium tuberculosis . This is important in the diagnosis and treatment of tuberculosis .
Pharmacological Effects
Pyrazine derivatives have numerous prominent pharmacological effects. They possess antibacterial activities and have been found to be potent and selective inhibitors of the growth and nucleic acid synthesis in Toxoplasma gondii in human fibroblasts . Sulfonamides with pyrazine moiety are known to have high antibacterial activity . Synthetic pyrazine derivatives exhibit a wide variety of pharmacological properties, including hypoglycemic and diuretic action .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Pyrazinecarboxylic Acid-d3 involves the introduction of deuterium at the carboxylic acid group of Pyrazinecarboxylic Acid. This can be achieved through the reaction of Pyrazinecarboxylic Acid with deuterium oxide, followed by decarboxylation to yield Pyrazinecarboxylic Acid-d3.", "Starting Materials": [ "Pyrazinecarboxylic Acid", "Deuterium oxide" ], "Reaction": [ "Mix Pyrazinecarboxylic Acid and deuterium oxide in a reaction vessel", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Add a strong acid catalyst, such as hydrochloric acid", "Heat the reaction mixture to reflux again for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the Pyrazinecarboxylic Acid-d3 from the reaction mixture using a suitable solvent, such as ethyl acetate", "Dry the Pyrazinecarboxylic Acid-d3 using a suitable drying agent, such as magnesium sulfate", "Purify the Pyrazinecarboxylic Acid-d3 using a suitable chromatography technique, such as column chromatography" ] } | |
CAS番号 |
1794791-32-4 |
製品名 |
Pyrazinecarboxylic Acid-d3 |
分子式 |
C5H4N2O2 |
分子量 |
127.117 |
IUPAC名 |
3,5,6-trideuteriopyrazine-2-carboxylic acid |
InChI |
InChI=1S/C5H4N2O2/c8-5(9)4-3-6-1-2-7-4/h1-3H,(H,8,9)/i1D,2D,3D |
InChIキー |
NIPZZXUFJPQHNH-CBYSEHNBSA-N |
SMILES |
C1=CN=C(C=N1)C(=O)O |
同義語 |
2-Pyrazinecarboxylic Acid-d3; Pyrazinoic Acid-d3; 1,4-Diazinecarboxylic Acid-d3; 2-Carboxypyrazine-d3; 2-Pyrazinoic Acid-d3; NSC 13146-d3; NSC 27192-d3; Pyrazinic Acid-d3; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



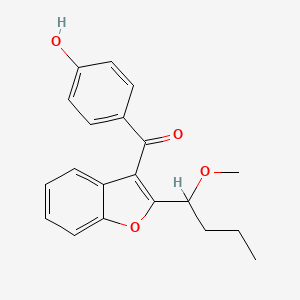
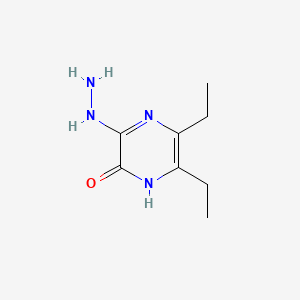
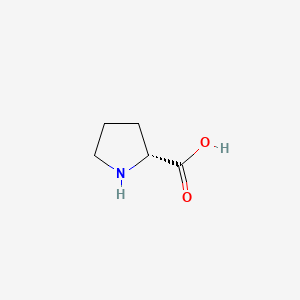
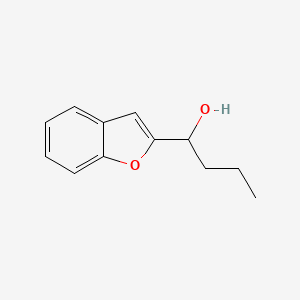
![4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester](/img/structure/B589403.png)
![4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA Methyl Ester](/img/structure/B589406.png)
![(2E)-[2-(1H-Imidazol-2-yl)hydrazinylidene]acetic acid](/img/structure/B589409.png)
